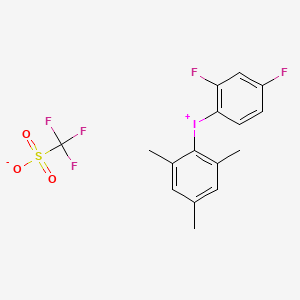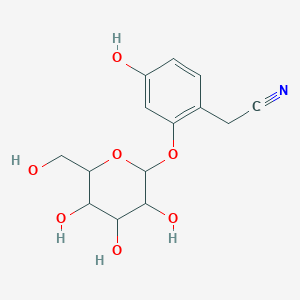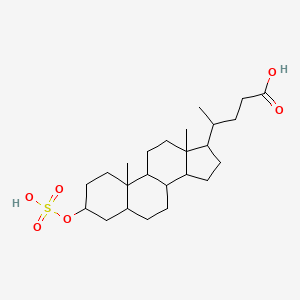![molecular formula C48H57NO14 B12296045 3-O-tert-butyl 5-O-(4,13-diacetyloxy-2-benzoyloxy-1-hydroxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-16-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12296045.png)
3-O-tert-butyl 5-O-(4,13-diacetyloxy-2-benzoyloxy-1-hydroxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-16-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-O-tert-butyl 5-O-(4,13-diacetyloxy-2-benzoyloxy-1-hydroxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[123103,1104,709,11]octadec-14-en-16-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate” is a highly complex organic molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, formation of key intermediates, and final coupling reactions. Each step requires precise control of reaction conditions such as temperature, solvent, and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of complex organic compounds often involves optimization of the synthetic route to minimize cost and maximize efficiency. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and benzoyloxy groups.
Reduction: Reduction reactions could target the oxo groups within the molecule.
Substitution: Substitution reactions may occur at various positions, depending on the reactivity of the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In synthetic organic chemistry, such compounds can serve as intermediates in the synthesis of more complex molecules or as catalysts in various reactions.
Biology
In biological research, these compounds might be used to study enzyme interactions, cellular pathways, or as potential drug candidates.
Medicine
Medically, complex organic molecules are often investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, these compounds could be used in the development of new materials, such as polymers or nanomaterials, with specific properties.
Mécanisme D'action
The mechanism of action for such a compound would depend on its specific structure and functional groups. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Di-tert-butyl-4-hydroxytoluene: A phenolic antioxidant used in food and other products to prevent oxidation.
3,3’,5,5’-Tetra-tert-butyl-4,4’-diphenoquinone:
Propriétés
Formule moléculaire |
C48H57NO14 |
|---|---|
Poids moléculaire |
872.0 g/mol |
Nom IUPAC |
3-O-tert-butyl 5-O-(4,13-diacetyloxy-2-benzoyloxy-1-hydroxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-16-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |
InChI |
InChI=1S/C48H57NO14/c1-25-31(59-41(54)36-34(28-17-13-11-14-18-28)49(45(9,10)62-36)42(55)63-43(4,5)6)23-48(56)39(60-40(53)29-19-15-12-16-20-29)37-46(38(52)35(58-26(2)50)33(25)44(48,7)8)22-30(46)21-32-47(37,24-57-32)61-27(3)51/h11-20,30-32,34-37,39,56H,21-24H2,1-10H3 |
Clé InChI |
HHDLUKVMJZXZCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(C(=O)C34CC3CC5C(C4C(C(C2(C)C)(CC1OC(=O)C6C(N(C(O6)(C)C)C(=O)OC(C)(C)C)C7=CC=CC=C7)O)OC(=O)C8=CC=CC=C8)(CO5)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-AMinotetrahydro-10b-hydroxy-2-(1-Methylethyl)-5-(2-Methylpropyl)-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3](/img/structure/B12295984.png)
![7-methyl-4'-(methylamino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12295992.png)
![1-Methyl-4-[3,3,3-tris(4-chlorophenyl)propionyl]piperazinium chloride](/img/structure/B12296000.png)

![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B12296010.png)
![Card-20(22)-enolide, 3-[(6-deoxy-3-O-methyl-D-galactopyranosyl)oxy]-12,14-dihydroxy-11-oxo-, (3beta,5beta,12beta)-](/img/structure/B12296011.png)
![17-ethynyl-11,13-dimethyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12296015.png)

![tert-butyl 4'-(methylamino)-3H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexane]-4(5H)-carboxylate](/img/structure/B12296024.png)
![3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid](/img/structure/B12296036.png)


